Biochemical Potency Landscape: SGC2085 IC₅₀ Position Among CARM1/PRMT4 Inhibitors
SGC2085 exhibits a CARM1 IC₅₀ of 50 nM in cell-free enzymatic assays, positioning it as a moderately potent inhibitor within the CARM1 chemical landscape [1]. This potency is approximately 5-fold weaker than the dual PRMT4/PRMT6 inhibitor MS049 (IC₅₀ = 34 ± 10 nM for PRMT4), at least 5-fold less potent than TP-064 (IC₅₀ <10 nM), and approximately 8-fold weaker than EZM 2302 (IC₅₀ = 6 nM) [2]. However, SGC2085 is approximately 57-fold more potent than the early-generation CARM1 inhibitor CMPD-1 (IC₅₀ ≈ 2.86 µM) and 172-fold more potent than CARM1-IN-1 (IC₅₀ = 8.6 µM) . This intermediate potency, combined with its exceptional selectivity profile, makes SGC2085 particularly valuable for biochemical assays where target engagement must be balanced against off-target risk.
| Evidence Dimension | CARM1/PRMT4 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50 nM (SGC2085) |
| Comparator Or Baseline | TP-064: IC₅₀ <10 nM; EZM 2302: IC₅₀ = 6 nM; MS049: IC₅₀ = 34 ± 10 nM (PRMT4); CMPD-1: IC₅₀ ≈ 2.86 µM; CARM1-IN-1: IC₅₀ = 8.6 µM |
| Quantified Difference | SGC2085 is 5–8× less potent than TP-064, EZM 2302, and MS049, but 57–172× more potent than CMPD-1 and CARM1-IN-1 |
| Conditions | Cell-free enzymatic assays using recombinant CARM1/PRMT4; varied substrate peptides (H3, PABP1) across studies |
Why This Matters
SGC2085's intermediate potency allows dose-response studies across a wide concentration range (nM to low µM) without the rapid saturation seen with sub-nanomolar inhibitors, facilitating accurate IC₅₀ determination and mechanistic enzymology.
- [1] Ferreira de Freitas R, et al. J Med Chem. 2016;59(14):6838-6847. PMID: 27390919. View Source
- [2] Drew AE, et al. Sci Rep. 2017;7:17993. PMID: 29269946. EZM 2302 IC₅₀ = 6 nM. View Source
